4,4',4''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tripyridine
Description
4,4',4''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tripyridine (hereafter referred to as TMTBT) is a C3-symmetric ligand featuring a central 2,4,6-trimethylbenzene (mesitylene) core linked to three pyridine groups. Its molecular formula is C24H21N3 (MW = 351.44 g/mol), and it is used extensively in coordination polymers and metal-organic frameworks (MOFs) . TMTBT’s rigid structure and pyridine donor sites enable the formation of stable MOFs with applications in catalysis, such as alkene oxyalkylation reactions .
Properties
IUPAC Name |
4-(2,4,6-trimethyl-3,5-dipyridin-4-ylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3/c1-16-22(19-4-10-25-11-5-19)17(2)24(21-8-14-27-15-9-21)18(3)23(16)20-6-12-26-13-7-20/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXMOBBDEOKAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=NC=C2)C)C3=CC=NC=C3)C)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tripyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,6-trimethylbenzene and pyridine derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or copper-based catalysts.
Procedure: The pyridine derivatives are reacted with 2,4,6-trimethylbenzene in the presence of the catalyst, typically under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of 4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tripyridine may involve:
Scale-Up: Scaling up the laboratory synthesis to a larger scale, ensuring the reaction conditions are optimized for higher yields.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tripyridine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine rings can undergo substitution reactions, where functional groups are introduced using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides, alkyl groups, or nitro groups.
Scientific Research Applications
Basic Characteristics
- Molecular Formula :
- Molecular Weight : 351.44 g/mol
- CAS Number : 2027486-17-3
Physical Properties
Although specific boiling points and melting points are not well-documented in the available literature, the compound's stability and solubility characteristics suggest it may be useful in various applications.
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent. Research indicates that derivatives of tripyridine compounds exhibit significant biological activity against various cancer cell lines. For instance, compounds similar to 4,4',4''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tripyridine have shown promise in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study : A study on pyridine derivatives demonstrated that modifications to the tripyridine structure could enhance anticancer activity by improving binding affinity to target enzymes involved in tumor progression .
Antimicrobial Activity
Research has shown that tripyridine compounds possess antimicrobial properties. The presence of nitrogen in the structure contributes to their ability to interact with microbial enzymes or DNA.
Data Table: Antimicrobial Activity of Tripyridine Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| 4,4',4''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tripyridine | C. albicans | 12 µg/mL |
Material Science
The compound's unique structural features make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic materials. Its conjugated system allows for effective charge transport properties.
Case Study : Research indicates that incorporating tripyridine into polymer matrices enhances electrical conductivity and thermal stability, making it a candidate for advanced electronic materials .
Coordination Chemistry
The ability of tripyridine compounds to form coordination complexes with metal ions opens avenues for catalysis and sensor applications. These complexes can exhibit enhanced reactivity and selectivity in chemical reactions.
Data Table: Coordination Complexes Formed with Transition Metals
| Metal Ion | Complex Stability | Application Area |
|---|---|---|
| Cu(II) | High | Catalysis |
| Zn(II) | Moderate | Sensor Development |
| Ni(II) | High | Organic Synthesis |
Mechanism of Action
The mechanism of action of 4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tripyridine involves its interaction with molecular targets through coordination bonds. The pyridine rings can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyne-Linked Tripyridine Analogue
Compound : 4,4',4''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tripyridine .
- Structural Differences : Ethyne (-C≡C-) spacers between the mesitylene core and pyridine groups elongate the molecule, increasing conjugation.
- Coordination Behavior : The extended π-system enhances hydrogen-bonding interactions, leading to concentration-dependent supramolecular architectures (dense vs. porous patterns) .
- Applications: Nanoscale self-assembly and surface patterning.
Triphosphonic Acid Derivative
Compound : 2,4,6-Trimethylbenzene-1,3,5-triyl tris(methylene)triphosphonic acid (H6L) .
- Structural Differences : Phosphonic acid (-PO3H2) groups replace pyridines.
- Coordination Behavior : Acts as an anionic ligand, forming MOFs with Ni(II) and 4,4'-bipyridine. The phosphonate groups enable strong metal coordination and microporous structures .
- Applications : Gas/vapor sorption (e.g., CO2, H2O) due to kinetic molecular sieving effects .
Triazine-Based Ligands
Compound : 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid .
- Structural Differences : A nitrogen-rich triazine core replaces mesitylene, with carboxylate (-COOH) substituents.
- Coordination Behavior : Carboxylate groups form robust MOFs with diverse topologies. The electron-deficient triazine enhances metal-ligand charge transfer .
- Applications : High-surface-area MOFs for gas storage and catalysis.
Phenolic Antioxidant Derivative
Compound: 4,4',4''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(2,6-di-tert-butylphenol) .
Bipyridinium Derivative
Compound : 1,1'',1''''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris([4,4'-bipyridin]-1-ium) tribromide .
Imidazole-Based Analog
Compound : 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine hydrate .
- Structural Differences : Imidazole core replaces benzene, with pyridine arms.
- Coordination Behavior: Imidazole’s dual N-donor sites allow chelation or bridging modes.
- Applications : Medicinal chemistry and luminescent materials .
Comparative Data Table
Biological Activity
4,4',4''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tripyridine (CAS Number: 2027486-17-3) is a synthetic organic compound characterized by a tripyridine structure that is substituted with a trimethylbenzene moiety. This compound has garnered interest in various fields due to its potential biological activities.
- Molecular Formula : C24H21N3
- Molecular Weight : 369.44 g/mol
- Appearance : Typically presented as a crystalline solid.
Biological Activity
The biological activity of 4,4',4''-(2,4,6-trimethylbenzene-1,3,5-triyl)tripyridine has been explored in several studies, revealing its potential roles in various biological processes.
Anticancer Activity
Recent research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that tripyridine derivatives can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : It is suggested that the compound interacts with cellular components leading to mitochondrial dysfunction and subsequent activation of apoptotic pathways.
- Cell Lines Tested : Notable cell lines include:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction via mitochondrial pathway |
| HeLa | 15.0 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that 4,4',4''-(2,4,6-trimethylbenzene-1,3,5-triyl)tripyridine also possesses antimicrobial activity against various bacterial strains:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are still under investigation. However, studies suggest:
- Interaction with DNA : The tripyridine structure may facilitate intercalation into DNA strands.
- Reactive Oxygen Species (ROS) : Increased ROS production has been observed in treated cells, suggesting oxidative stress as a contributor to its cytotoxic effects.
Case Studies
- Study on Anticancer Properties :
- Antimicrobial Evaluation :
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4,4',4''-(2,4,6-trimethylbenzene-1,3,5-triyl)tripyridine?
The compound is typically synthesized via condensation reactions. A representative approach involves refluxing 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde with pyridine derivatives in the presence of ammonium acetate and glacial acetic acid (similar to TNPP synthesis in ). Key steps include:
- Reaction conditions : 120°C for 4–6 hours under inert atmosphere.
- Purification : Recrystallization from dimethylformamide (DMF) or ethanol.
- Yield optimization : Adjusting molar ratios (e.g., 1:3 aldehyde-to-pyridine derivative) and monitoring via TLC.
Q. How is the compound characterized to confirm its structural integrity?
Common analytical techniques include:
Q. What role does this compound play in metal-organic framework (MOF) synthesis?
The tripyridine moiety acts as a tritopic linker, coordinating with metal nodes (e.g., Cu²⁺, Fe³⁺) to form porous frameworks. Applications include:
- Gas adsorption : High surface area (1000–10,000 m²/g) for CO₂ or H₂ storage .
- Catalysis : Active sites for organic transformations (e.g., Suzuki coupling) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder in XRD patterns) be resolved during structural refinement?
- Software tools : Use SHELXL for iterative refinement, applying constraints (e.g., DFIX, ISOR) to model disordered regions .
- Validation metrics : Check R-factor convergence (<5%), ADDSYM for missed symmetry, and PLATON for voids .
- Example : In , STM resolved coordination ambiguities in MOF networks by direct visualization of metal-ligand interactions.
Q. What strategies optimize the compound’s integration into MOFs with controlled porosity?
- Solvothermal modulation : Adjust solvent (DMF vs. water) and temperature (80–120°C) to tune pore size (e.g., 10–50 Å) .
- Post-synthetic modification : Introduce functional groups (e.g., -COOH) via ligand exchange to enhance CO₂ affinity .
- Data-driven design : Computational screening (e.g., DFT) predicts binding energies with metal nodes to prioritize synthesis targets .
Q. How do competing intermolecular interactions (hydrogen bonding vs. metal coordination) affect self-assembly on surfaces?
- STM analysis : At the liquid-solid interface (e.g., HOPG), varying Cu²⁺/Fe³⁺ concentrations shift TATB networks from hydrogen-bonded honeycombs to metal-coordinated rhombic lattices .
- Thermodynamic control : Higher metal ion concentrations favor coordination bonds (ΔG ≈ -15 kJ/mol) over weaker H-bonds (ΔG ≈ -5 kJ/mol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
